N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Description
N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a pyrazole ring at the para position and a di(furan-2-yl)ethyl chain at the sulfonamide nitrogen. This structural architecture positions it within a broader class of bioactive sulfonamides, which are frequently explored for their anticancer, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-27(24,16-8-6-15(7-9-16)22-11-3-10-20-22)21-14-17(18-4-1-12-25-18)19-5-2-13-26-19/h1-13,17,21H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJYVIBNFIAONI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-2-yl ethyl intermediate: This step involves the reaction of furan with an appropriate alkylating agent to form the 2,2-di(furan-2-yl)ethyl intermediate.
Synthesis of the pyrazole derivative: The pyrazole ring is synthesized through the cyclization of hydrazine with a 1,3-dicarbonyl compound.
Coupling of intermediates: The furan-2-yl ethyl intermediate is then coupled with the pyrazole derivative under suitable conditions to form the desired product.
Sulfonamide formation: Finally, the benzenesulfonamide moiety is introduced through a sulfonation reaction, typically using sulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under oxidative conditions.
Reduction: The nitro group (if present) on the benzenesulfonamide moiety can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted sulfonamide products.
Scientific Research Applications
N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s uniqueness lies in its di(furan-2-yl)ethyl side chain, contrasting with structurally analogous sulfonamides. Below is a comparative analysis of key analogs:
Key Structural Differences :
- Di(furan)ethyl vs.
- Pyrazole Positioning : The para-substituted pyrazole aligns with Celecoxib-like derivatives, which target cyclooxygenase-2 (COX-2) and cancer-associated kinases .
Anticancer Activity
- Celecoxib derivatives (e.g., Compound 1a) demonstrated broad-spectrum activity against 60 human tumor cell lines, attributed to pyrazole and sulfonamide pharmacophores .
- Pyridinyl-pyrazole analogs () showed kinase inhibitory effects, particularly against VEGFR-2 and EGFR, with IC₅₀ values in the nanomolar range .
- Hypothesis for Target Compound : The di(furan)ethyl chain may modulate kinase selectivity or enhance membrane permeability, though furan’s susceptibility to oxidative metabolism could limit bioavailability .
Enzyme Modulation
Pharmacokinetic and Toxicity Considerations
- Solubility : Furan rings may improve aqueous solubility compared to purely hydrophobic substituents (e.g., phenyl groups) but could increase polarity beyond optimal Lipinski parameters .
- This contrasts with pyridyl or phenyl groups, which are more metabolically robust .
- Oral Bioavailability : Radar charts for similar compounds () suggest that substituent bulk and polarity critically affect absorption. The di(furan)ethyl group’s balance of hydrophobicity and hydrogen-bonding capacity may position it within acceptable bioavailability ranges .
Biological Activity
N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is an organic compound characterized by its unique structural features, including furan and pyrazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development targeting various enzymes and receptors. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H16N4O3S
- Molecular Weight : 320.37 g/mol
The presence of both furan and pyrazole rings contributes to its unique electronic properties, which may influence its interactions with biological targets.
The biological activity of this compound is thought to arise from its ability to interact with specific enzymes or receptors. The sulfonamide group may enhance binding affinity through hydrogen bonding or electrostatic interactions. The furan and pyrazole moieties can engage with the active sites of target proteins, potentially modulating their activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives show significant efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Antiviral Properties : Compounds with similar structural motifs have been explored for their antiviral capabilities.
- Enzyme Inhibition : The sulfonamide group is known for its role in inhibiting various enzymes, which may be applicable in therapeutic contexts.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated derivatives of sulfonamides containing furan and pyrazole rings. Results indicated that certain derivatives demonstrated potent antimicrobial activity against clinically relevant bacterial strains. The mechanism was attributed to the inhibition of bacterial enzyme systems essential for cell wall synthesis .
Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of similar compounds. The results suggested that these compounds could inhibit viral replication by targeting specific viral enzymes, demonstrating the potential for developing antiviral therapeutics based on this structural framework.
Comparative Analysis
To further understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Key Differences | Unique Properties |
|---|---|---|
| N-(4-cyano-2-(furan-2-yl)methylidene)-5-oxo-2,5-dihydrofuran | Lacks pyrazole ring | Potentially lower reactivity |
| N-(furan-2-yl)-5-methylisoxazole | Contains isoxazole instead of pyrazole | Different interaction profiles |
This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
